molecular formula C13H8O3S B14584910 2-Phenylthieno[2,3-b]furan-5-carboxylic acid CAS No. 61255-00-3

2-Phenylthieno[2,3-b]furan-5-carboxylic acid

Cat. No.: B14584910
CAS No.: 61255-00-3
M. Wt: 244.27 g/mol
InChI Key: DZEOJBCEOXHUIN-UHFFFAOYSA-N
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Description

2-Phenylthieno[2,3-b]furan-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a furan ring fused together with a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthieno[2,3-b]furan-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Phenylthieno[2,3-b]furan-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core.

Scientific Research Applications

2-Phenylthieno[2,3-b]furan-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Phenylthieno[2,3-b]furan-5-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylfuran-3-carboxylic acid
  • 2-Phenylthiophene-3-carboxylic acid
  • 2-Phenylbenzofuran-3-carboxylic acid

Uniqueness

2-Phenylthieno[2,3-b]furan-5-carboxylic acid is unique due to the fusion of the thiophene and furan rings, which imparts distinct electronic and structural properties. This fusion can lead to different reactivity and interactions compared to similar compounds that contain only one type of heterocyclic ring.

Properties

CAS No.

61255-00-3

Molecular Formula

C13H8O3S

Molecular Weight

244.27 g/mol

IUPAC Name

2-phenylthieno[2,3-b]furan-5-carboxylic acid

InChI

InChI=1S/C13H8O3S/c14-12(15)11-7-9-6-10(16-13(9)17-11)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI Key

DZEOJBCEOXHUIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)C(=O)O

Origin of Product

United States

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